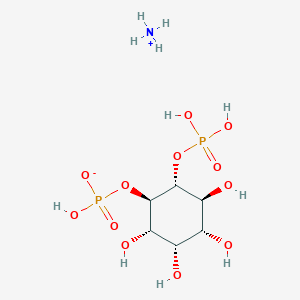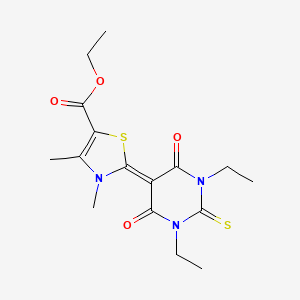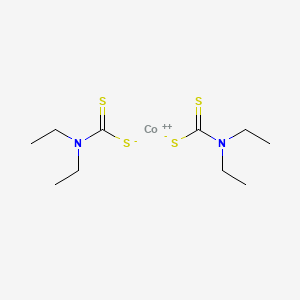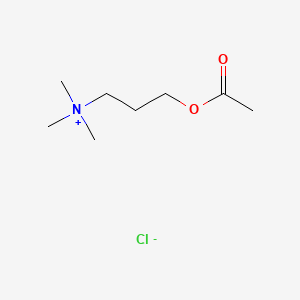![molecular formula C9H9N3O4 B13736882 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid: is a heterocyclic compound that features both imidazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid can be achieved through various methods. One common approach involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the rings of heterocyclic systems . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential biological activity
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: This compound shares a similar imidazole-pyrimidine structure but differs in the position of the nitrogen atoms.
Pyrimidine-2-carboxylic acid: This compound lacks the imidazole ring but shares the pyrimidine and carboxylic acid functionalities.
Uniqueness: 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to the presence of both methoxy groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C9H9N3O4 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
5,7-dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O4/c1-15-7-3-6-10-5(8(13)14)4-12(6)9(11-7)16-2/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
QGEXDDLEINPUBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC(=CN2C(=N1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)





![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)


![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
